N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a chemically complex compound of significant interest in various fields. This compound features a pyrazolopyrimidine core, a prominent structure in many pharmacologically active substances. Its unique structure and chemical properties make it a valuable subject in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available materials. Key steps often include:
Formation of Pyrazolopyrimidine Core: : The initial step might involve the formation of the pyrazolopyrimidine core through cyclization reactions.
Introduction of Functional Groups:
Final Assembly: : The final step combines the intermediate compounds with benzoylation agents to form the desired product.
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques like continuous flow chemistry to enhance yield and purity. This method allows precise control over reaction parameters, thereby reducing impurities and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : Where oxidizing agents like hydrogen peroxide may convert specific functional groups.
Reduction: : Using reducing agents such as lithium aluminum hydride for specific reductions.
Substitution: : Particularly nucleophilic substitution reactions, due to the presence of functional groups like trifluoromethyl.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetonitrile, dimethylformamide.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
Depending on the reaction, products vary from simple derivatives to more complex compounds, retaining the core structure but modifying peripheral functional groups.
Scientific Research Applications
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide has applications across several fields:
Chemistry: : As a building block in organic synthesis and a subject of structural studies.
Biology: : Investigated for potential biochemical interactions and cellular effects.
Medicine: : Explored for therapeutic potential, particularly in targeting specific molecular pathways.
Industry: : Used in the development of specialty chemicals and potential pharmaceutical intermediates.
Mechanism of Action
The mechanism by which N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets. Typically, it may:
Bind to Enzymes or Receptors: : Modulating their activity.
Influence Cellular Pathways: : Affecting biochemical signaling and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Compounds such as:
N-(4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide
N-(2-(4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methylbenzamide
Uniqueness
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide's distinctiveness lies in the combination of its trifluoromethyl and isopropylamino groups, influencing its reactivity and potential biological activity uniquely compared to its analogs.
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Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6OS/c1-11(2)25-15-13-10-24-28(16(13)27-18(26-15)30-3)9-8-23-17(29)12-6-4-5-7-14(12)19(20,21)22/h4-7,10-11H,8-9H2,1-3H3,(H,23,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYCHKWAJBDPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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